molecular formula C10H10Br2O2 B1590713 Ethyl 2-bromo-2-(4-bromophenyl)acetate CAS No. 77143-76-1

Ethyl 2-bromo-2-(4-bromophenyl)acetate

Cat. No. B1590713
CAS RN: 77143-76-1
M. Wt: 321.99 g/mol
InChI Key: PPRAWWBOUOBAON-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(4-bromophenyl)acetate (EBBA) is an organic compound found in many different products, including dyes, pharmaceuticals, and pesticides. It is a colorless, crystalline solid with a melting point of 58-60°C. EBBA is an important intermediate in the synthesis of other compounds, and is also used as a reagent in organic synthesis. EBBA is a versatile compound with a wide range of applications in the fields of chemistry and biochemistry.

Scientific Research Applications

Structural and Molecular Studies

  • Ethyl 2-bromo-2-(4-bromophenyl)acetate is utilized in structural and molecular studies. For instance, it has been involved in the synthesis and characterization of new compounds, where its properties contribute to understanding molecular interactions and crystal structures. Studies often focus on its synthesis, crystallization behavior, and interaction with other molecules (Hong Dae Choi et al., 2007); (M. Sapnakumari et al., 2014).

Organic Synthesis and Reactions

  • In the field of organic synthesis, this compound is valuable for facilitating a variety of chemical reactions. It's used in the synthesis of different heterocycles and as a building block in radical cyclization reactions. These reactions are significant for creating complex organic compounds with potential applications in various fields including pharmaceuticals (J. F. Ramos et al., 2011); (S. M. Allin et al., 2005).

Application in Crystallography

  • This compound is also used in crystallography to study the crystal and molecular structures of new chemical entities. Its role in crystallography aids in determining the physical and chemical properties of new substances, which is crucial for the development of new materials and drugs (M. Kaur et al., 2012).

Pharmaceutical Research

  • Although the use of Ethyl 2-bromo-2-(4-bromophenyl)acetate in direct pharmaceutical applications is not explicitly mentioned in these studies, compounds synthesized using it may have potential pharmaceutical applications. The synthesis and characterization of new molecules could lead to the discovery of novel drugs and therapies (K. Doraswamy & P. Ramana, 2013).

Environmental Applications

  • This compound is used in environmental chemistry, particularly in the separation and purification processes. It is involved in studies focused on the separation of bromo-substituted aromatic wastes, indicating its potential in waste management and environmental remediation (Keith Smith et al., 1997).

properties

IUPAC Name

ethyl 2-bromo-2-(4-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRAWWBOUOBAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509007
Record name Ethyl bromo(4-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-2-(4-bromophenyl)acetate

CAS RN

77143-76-1
Record name Ethyl bromo(4-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromo-(4-bromophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CA Coburn, PT Meinke, W Chang… - …, 2013 - Wiley Online Library
The NS5A protein plays a critical role in the replication of HCV and has been the focus of numerous research efforts over the past few years. NS5A inhibitors have shown impressive in …
M Häring, A Abramov, K Okumura… - The Journal of …, 2018 - ACS Publications
In this work, we demonstrate that useful C–C bond-forming photoredox catalysis can be performed in air using easily prepared gel networks as reaction media to give similar results as …
Number of citations: 23 pubs.acs.org
S Wolfram, H Würfel, SH Habenicht… - Beilstein Journal of …, 2014 - beilstein-journals.org
Molecular probes are widely used tools in chemical biology that allow tracing of bioactive metabolites and selective labeling of proteins and other biomacromolecules. A common …
Number of citations: 22 www.beilstein-journals.org
X Shao, S Pak, UK Velagapudi, S Gobbooru… - Bioorganic …, 2020 - Elsevier
Poly(ADP-ribose) polymerase 1 (PARP1), a widely explored anticancer drug target, plays an important role in single-strand DNA break repair processes. High-throughput virtual …
Number of citations: 4 www.sciencedirect.com
R Menzel, S Kupfer, R Mede, D Weiß… - European Journal of …, 2012 - Wiley Online Library
A series of new 4‐hydroxy‐1,3‐thiazole‐based chromophores bearing different arylamine components (triarylamines, carbazole, and phenothiazine) as electron donors and …
DM Gampe, VG Hänsch, S Schramm… - European Journal of …, 2017 - Wiley Online Library
The synthesis and characterization of novel donor–acceptor (D–A) type functional dyes is presented. The materials studied are based on the 4‐alkoxythiazole structure containing one …
G Zbancioc, II Mangalagiu, C Moldoveanu - Molecules, 2022 - mdpi.com
Azaheterocycles rings with five and six members are important tools for the obtaining of fluorescent materials and fluorescent sensors. The relevant advances in the synthesis of …
Number of citations: 4 www.mdpi.com
C Fotsch, MD Bartberger, EA Bercot… - Journal of medicinal …, 2008 - ACS Publications
A series of compounds containing the 2-amino-1,3-thiazol-4(5H)-one core were found to be potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). One …
Number of citations: 34 pubs.acs.org
F Glaser, C Kerzig, OS Wenger - … Chemie International Edition, 2020 - Wiley Online Library
The energy of visible photons and the accessible redox potentials of common photocatalysts set thermodynamic limits to photochemical reactions that can be driven by traditional visible…
Number of citations: 223 onlinelibrary.wiley.com
EL Kistler - 2017 - search.proquest.com
This work describes progress towards the development of a point-of-care chemical sensor for cortisol. This sensor will function according to a novel design of “nano-brighteners” that …
Number of citations: 3 search.proquest.com

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